4-(1-Butyl-1H-indol-2-yl)benzoic acid
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Overview
Description
4-(1-Butyl-1H-indol-2-yl)benzoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a benzoic acid moiety attached to an indole ring, which is further substituted with a butyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butyl-1H-indol-2-yl)benzoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution with Butyl Group: The indole ring is then alkylated with a butyl group using a suitable alkylating agent under basic conditions.
Attachment of Benzoic Acid Moiety: The final step involves the coupling of the substituted indole with a benzoic acid derivative, typically through a Friedel-Crafts acylation reaction using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(1-Butyl-1H-indol-2-yl)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(1-Butyl-1H-indol-2-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Butyl-1H-indol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-(1-Butyl-1H-indol-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the benzoic acid moiety differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Properties
CAS No. |
88561-06-2 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(1-butylindol-2-yl)benzoic acid |
InChI |
InChI=1S/C19H19NO2/c1-2-3-12-20-17-7-5-4-6-16(17)13-18(20)14-8-10-15(11-9-14)19(21)22/h4-11,13H,2-3,12H2,1H3,(H,21,22) |
InChI Key |
OQVVGVWRKAUAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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